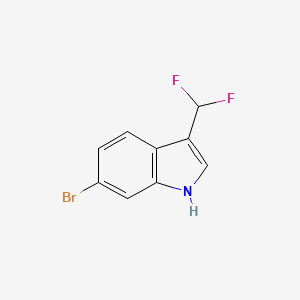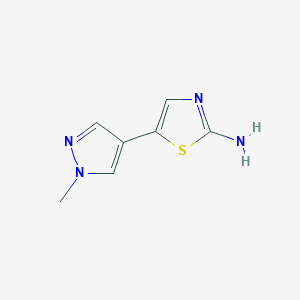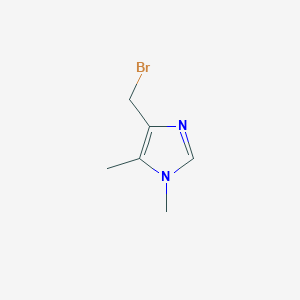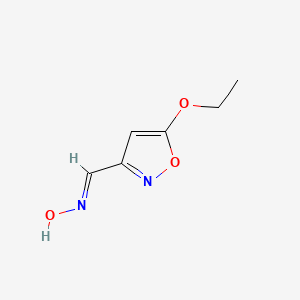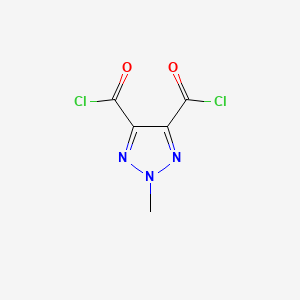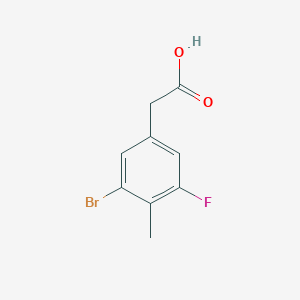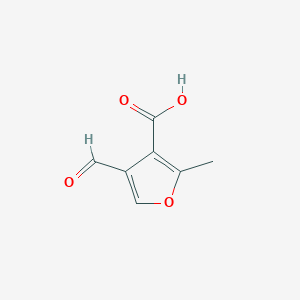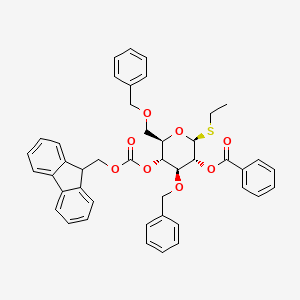
5-Chloro-3-fluoro-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-fluoro-2-methoxyaniline is an organic compound with the molecular formula C7H7ClFNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-methoxyaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a suitable precursor, followed by reduction to introduce the amino group. For example, starting from 3-chloro-4-fluoroanisole, nitration can be performed using a mixture of nitric and sulfuric acids to yield the nitro compound. This intermediate is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The choice of solvents, temperature control, and reaction times are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: It can undergo coupling reactions with diazonium salts to form azo compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are effective.
Major Products Formed
The major products formed from these reactions include substituted anilines, azo compounds, and various derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Chloro-3-fluoro-2-methoxyaniline has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-2-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity. The presence of electron-withdrawing groups (chlorine and fluorine) can enhance its binding affinity to target molecules, making it more effective in its action .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-fluoro-4-methoxyaniline: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
5-Chloro-2-methoxyaniline: Lacks the fluorine atom, which can affect its chemical properties and biological activity.
3-Fluoro-2-methoxyaniline:
Uniqueness
5-Chloro-3-fluoro-2-methoxyaniline is unique due to the specific combination of chlorine, fluorine, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C7H7ClFNO |
|---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
5-chloro-3-fluoro-2-methoxyaniline |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3 |
InChI Key |
BKLFABWBEYGWSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


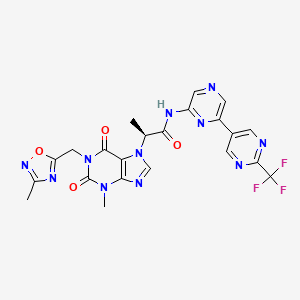
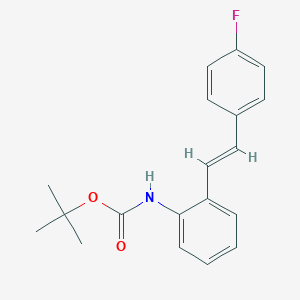
![2-Chlorobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868411.png)
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12868414.png)

